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Abstract: 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde is a substituted pyrazole
derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The
pyrazole scaffold is a privileged structure, forming the core of numerous FDA-approved
pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core
physicochemical properties of this compound, offering both established data and validated
experimental protocols for its synthesis, characterization, and evaluation. By synthesizing
theoretical knowledge with practical methodologies, this document serves as a vital resource
for researchers aiming to utilize this versatile building block in drug discovery and development
programs.

Introduction
The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a
cornerstone of modern medicinal chemistry.[3] Its unique electronic properties, ability to act as
both a hydrogen bond donor and acceptor, and its role as an effective bioisostere for phenyl
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rings have cemented its importance.[2] The therapeutic diversity of pyrazole-containing drugs is
vast, encompassing anti-inflammatory agents like celecoxib, antipsychotics, and anti-cancer
therapies.[3][4] The consistent success of this scaffold underscores the need for a deep
understanding of its derivatives, which serve as critical intermediates in the synthesis of novel
therapeutic agents.[5]

Profile of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-
Carbaldehyde

1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde (hereafter referred to as the "target
compound") is a key synthetic intermediate. The presence of a reactive aldehyde group at the
C4 position—the preferred site for electrophilic substitution on the pyrazole ring—makes it an
ideal precursor for constructing more complex molecular architectures.[3] The N1-tert-butyl and
C3,C5-dimethyl substitutions provide steric bulk and modulate lipophilicity, which are critical
parameters for influencing pharmacokinetic and pharmacodynamic profiles. This guide
elucidates the foundational properties essential for its effective use in research.

Core Physicochemical Properties

A summary of the key identifying and calculated properties of the target compound is presented
below. This data is fundamental for its handling, characterization, and application in synthetic
workflows.

Table 1: Molecular Identity and Properties
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Property Value Source

1-tert-butyl-3,5-dimethyl-1H-
IUPAC Name [6]
pyrazole-4-carbaldehyde

CAS Number 647824-51-9 [6]
Molecular Formula C10H16N20 [6]
Molecular Weight 180.25 g/mol [6]

' CC1=NN(C(C)
Canonical SMILES [6][7]
(C)C)C(C)=C1C=0

WQHXOHHEPNBXMF-

InChl Key [6]
UHFFFAOYSA-N

Purity (Typical) >95-97% [61[7]

Calculated LogP 1.498 [6]

Synthesis and Purification

Rationale: While commercially available in research quantities, an in-house synthesis may be
required for larger scale applications or to achieve specific purity standards. The most reliable
and widely used method for introducing a formyl group at the C4 position of an activated
pyrazole is the Vilsmeier-Haack reaction.[8][9] This reaction utilizes a Vilsmeier reagent,
typically formed from phosphorus oxychloride (POCI3) and a substituted amide like N,N-
dimethylformamide (DMF).[10]

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier
reagent), which is attacked by the electron-rich C4 position of the N-substituted pyrazole.
Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[8]

Experimental Protocol: Synthesis

» Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a
magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5
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eg.) to 0 °C in an ice bath.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCIs, 2 eq.) dropwise to the
cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the
mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

Reaction: Dissolve the starting material, 1-tert-butyl-3,5-dimethyl-1H-pyrazole (1 eq.), in a
minimal amount of DMF and add it dropwise to the reaction mixture.

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to
80-90 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography
(TLC).[9][11]

Workup: Cool the mixture to room temperature and carefully pour it into a beaker containing
crushed ice and water. Basify the aqueous solution to pH 8-9 with a saturated sodium
bicarbonate or sodium hydroxide solution to hydrolyze the intermediate and precipitate the
crude product.

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. Purify the crude residue via flash column
chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Workflow for Synthesis and Purification

The following diagram outlines the logical flow of the synthetic and purification process.
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Caption: Workflow for the synthesis and purification of the target compound.
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Spectroscopic and Structural Characterization

Rationale: Unambiguous confirmation of the chemical structure and assessment of purity are
critical. A combination of NMR, IR, and MS provides a comprehensive analytical profile. While
specific experimental spectra for this compound are not widely published, the expected data

can be reliably predicted based on its structure and data from analogous compounds.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR (400 MHz, CDCIs): The proton NMR spectrum is expected to be simple and
diagnostic.

o 0~ 9.8-10.1 ppm (s, 1H): Aldehyde proton (-CHO).
o &~ 2.4-2.6 ppm (s, 3H): Methyl protons at C5.
o &~ 2.2-2.4 ppm (s, 3H): Methyl protons at C3.
o 0~ 1.6-1.8 ppm (s, 9H):tert-Butyl protons.
e 13C NMR (101 MHz, CDCI5):
o & ~ 185-190 ppm: Aldehyde carbonyl carbon (C=0).
o 0 ~ 150-155 ppm: Pyrazole ring carbon C5.
o O ~ 140-145 ppm: Pyrazole ring carbon C3.
o 0~ 110-115 ppm: Pyrazole ring carbon C4.
o & ~ 60-65 ppm: Quaternary carbon of the tert-butyl group.
o &~ 29-31 ppm: Methyl carbons of the tert-butyl group.
o O ~12-15 ppm: Methyl carbon at C5.

o O~ 10-12 ppm: Methyl carbon at C3.
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e Protocol: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform
(CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[14] Acquire
spectra on a 400 MHz or higher field spectrometer.

Infrared (IR) Spectroscopy

o Expected Absorptions (ATR-FTIR):
o ~2970 cm~1: C-H stretching (aliphatic).

o ~2870 and ~2770 cm~1: Characteristic C-H stretching of the aldehyde proton (Fermi
resonance doublet).

o ~1670-1690 cm~*: Strong, sharp C=0 stretching of the conjugated aldehyde, which is
highly diagnostic.[15]

o ~1550-1580 cm~1: C=N/C=C stretching of the pyrazole ring.

¢ Protocol: Obtain a spectrum of the solid sample directly using a diamond attenuated total
reflectance (ATR) accessory on an FTIR spectrometer.

Mass Spectrometry (MS)

o Expected lonization (ESI+): The compound is expected to ionize readily under electrospray
ionization (ESI) in positive mode.

o Expected [M+H]*: 181.1335 (Calculated for C10H17N20%).

¢ Protocol: Prepare a dilute solution of the compound in methanol or acetonitrile. Infuse the
solution directly into an ESI-Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for
high-resolution mass measurement to confirm the elemental composition.

Workflow for Analytical Characterization
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Caption: Standard workflow for the analytical characterization of the title compound.

Physicochemical Property Determination

Rationale: Properties such as solubility and melting point are not readily available in the

literature and are critical for drug development. Low aqueous solubility can hinder

bioavailability and complicate in vitro screening.[16] The melting point is a key indicator of
purity.

Aqueous Solubility

Context: Given the compound's aromatic nature and a calculated LogP of ~1.5, moderate to
low aqueous solubility is anticipated. Determining this value is crucial for designing
formulations and interpreting biological assay results. The shake-flask method is the gold
standard for determining thermodynamic solubility.[17][18]

Experimental Protocol: Shake-Flask Method

o Preparation: Add an excess amount of the solid compound to a series of vials containing a
buffer of known pH (e.g., phosphate-buffered saline, pH 7.4). Ensure enough solid is
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present that some remains undissolved at equilibrium.[19]

o Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-
controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for 24-48 hours to
ensure equilibrium is reached.[19][20]

o Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the
undissolved solid.

o Sampling: Carefully withdraw an aliquot of the clear supernatant.

o Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and
guantify the concentration of the dissolved compound using a validated analytical method,
such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a
standard curve.

Melting Point

» Context: A sharp melting point over a narrow range (e.g., < 2 °C) is indicative of a high-purity
crystalline solid. Broad melting ranges often suggest the presence of impurities.

» Experimental Protocol:

o Sample Preparation: Place a small amount of the dry, crystalline powder into a capillary
tube and compact the material.

o Measurement: Place the capillary tube in a calibrated melting point apparatus.

o Observation: Heat the sample slowly (1-2 °C/min) near the expected melting point and
record the temperature range from the first appearance of liquid to the complete
liquefaction of the solid.

Conclusion and Future Directions

This guide establishes a foundational understanding of 1-Tert-Butyl-3,5-Dimethyl-1H-
Pyrazole-4-Carbaldehyde, a compound of high value to medicinal chemists. The provided
data and protocols for its synthesis, characterization, and property determination offer a
comprehensive framework for its application in research. The aldehyde functionality serves as
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a versatile chemical handle for diversification, enabling its use in the construction of compound
libraries for high-throughput screening. Future work should focus on generating experimental
data for solubility and melting point, and exploring its derivatization to probe structure-activity
relationships in various biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3-5-dimethyl-1h-pyrazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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